2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040652-98-9
VCID: VC11944227
InChI: InChI=1S/C21H19FN4OS/c22-15-5-7-16(8-6-15)25-21-26-17(13-28-21)11-20(27)23-10-9-14-12-24-19-4-2-1-3-18(14)19/h1-8,12-13,24H,9-11H2,(H,23,27)(H,25,26)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Molecular Formula: C21H19FN4OS
Molecular Weight: 394.5 g/mol

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

CAS No.: 1040652-98-9

Cat. No.: VC11944227

Molecular Formula: C21H19FN4OS

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide - 1040652-98-9

Specification

CAS No. 1040652-98-9
Molecular Formula C21H19FN4OS
Molecular Weight 394.5 g/mol
IUPAC Name 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C21H19FN4OS/c22-15-5-7-16(8-6-15)25-21-26-17(13-28-21)11-20(27)23-10-9-14-12-24-19-4-2-1-3-18(14)19/h1-8,12-13,24H,9-11H2,(H,23,27)(H,25,26)
Standard InChI Key AYCCYGNGXWPYRQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F

Introduction

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that incorporates several pharmacophores, including a thiazole ring, a fluorophenyl group, and an indole moiety. This combination of structural elements suggests potential biological activity, as each component is known for its involvement in various pharmacological effects.

Synthesis

The synthesis of this compound would likely involve multiple steps, starting with the preparation of the thiazole ring and its subsequent modification to include the fluorophenyl and indole moieties. A general approach might involve:

  • Thiazole Ring Formation: This could be achieved through the reaction of a suitable precursor with thiourea or a similar reagent.

  • Introduction of Fluorophenyl Group: This might involve a nucleophilic substitution or a coupling reaction.

  • Attachment of Indole Moiety: This could be done via an amide bond formation between the thiazole derivative and the indole-containing amine.

Biological Activity

Given the structural components, this compound could exhibit a range of biological activities:

  • Antimicrobial Activity: Thiazole derivatives have shown antimicrobial properties in various studies .

  • Anticancer Activity: The indole moiety is known for its potential anticancer effects, and compounds with similar structures have been investigated for their antiproliferative activity .

  • Other Activities: The fluorophenyl group may contribute to additional pharmacological effects, such as anti-inflammatory or neuroprotective actions.

Research Findings

While specific research findings for this exact compound are not available, related compounds have shown promising results:

  • Antimicrobial Screening: Compounds with thiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria .

  • Anticancer Screening: Indole-containing compounds have been evaluated for their efficacy against various cancer cell lines, showing potential as anticancer agents .

Data Table: Potential Biological Activities of Structural Components

Structural ComponentPotential Biological Activity
Thiazole RingAntimicrobial, Anticancer
Fluorophenyl GroupAnti-inflammatory, Neuroprotective
Indole MoietyAnticancer, Antimicrobial

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